molecular formula C6H2ClIN2 B3373228 4-Chloro-5-iodonicotinonitrile CAS No. 959972-34-0

4-Chloro-5-iodonicotinonitrile

Cat. No.: B3373228
CAS No.: 959972-34-0
M. Wt: 264.45 g/mol
InChI Key: URJMTRSLTCWFQP-UHFFFAOYSA-N
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Description

4-Chloro-5-iodonicotinonitrile (CAS: 182819-59-6) is a halogenated pyridine derivative with the molecular formula C₆H₂ClIN₂ and a molar mass of 264.45 g/mol. Its structure features a cyano group at position 2, chlorine at position 4, and iodine at position 5 on the pyridine ring .

Properties

IUPAC Name

4-chloro-5-iodopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClIN2/c7-6-4(1-9)2-10-3-5(6)8/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJMTRSLTCWFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)I)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732004
Record name 4-Chloro-5-iodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959972-34-0
Record name 4-Chloro-5-iodopyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-5-iodonicotinonitrile can be synthesized from 4-hydroxy-5-iodonicotinonitrile. The process involves the reaction of 4-hydroxy-5-iodonicotinonitrile with trichlorophosphate (POCl₃) at 100°C for 2 hours. The reaction mixture is then cooled to room temperature, and the excess trichlorophosphate is removed by evaporation. The resulting residue is treated with sodium hydroxide in water to adjust the pH to 8-9, yielding this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar routes as described above, with optimization for large-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-iodonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Suzuki-Miyaura Coupling: Typical reagents include palladium catalysts (e.g., Pd(PPh₃)₄), boronic acids, and bases such as potassium carbonate or cesium carbonate.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted nicotinonitriles.

    Coupling Products: The major products are biaryl compounds formed through the coupling of the aryl or vinyl group with the pyridine ring.

Scientific Research Applications

4-Chloro-5-iodonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-5-iodonicotinonitrile in biological systems is not well-documented. its derivatives may interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation. The specific pathways involved would depend on the structure of the derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

2-Chloro-4-iodonicotinonitrile
  • Structure: Chlorine at position 2, iodine at position 4, and cyano at position 3.
  • Key Differences : The altered substitution pattern modifies electronic properties. The iodine at position 4 may sterically hinder reactions compared to the 5-iodo isomer. This positional isomerism impacts regioselectivity in further functionalization .
4-Chloro-5-iodo-6-methylnicotinonitrile (CAS: 1160848-89-4)
  • Structure : Adds a methyl group at position 6 (C₇H₄ClIN₂; molar mass: 278.48 g/mol).
  • This substitution enhances lipophilicity, which may improve membrane permeability in drug design .

Functional Group Variations

4-Amino-5-chloronicotinonitrile (CAS: 869557-28-8)
  • Structure: Replaces iodine with an amino group (-NH₂).
  • Key Differences: The amino group is electron-donating, increasing electron density on the pyridine ring. This contrasts with the electron-withdrawing iodine in the parent compound. Reactivity: The amino group enables nucleophilic substitution or diazotization, whereas iodine facilitates oxidative addition in metal-catalyzed reactions .
Ethyl 4-Amino-6-chloro-5-iodonicotinate (CAS: 1935952-84-3)
  • Structure: Features an ester group (-COOEt) at position 3, an amino group at position 4, chlorine at position 6, and iodine at position 4.
  • Key Differences: The ester group enhances solubility in organic solvents compared to the nitrile. The amino and ester functionalities broaden applications in peptide coupling or prodrug synthesis .

Aromatic Ring Modifications

2-Chloro-5-(4-chlorophenyl)nicotinonitrile (CAS: 35982-99-1)
  • Structure : Incorporates a 4-chlorophenyl group at position 5.
  • Key Differences :
    • The aromatic substituent introduces π-π stacking interactions, useful in materials science.
    • Increased molecular weight (C₁₂H₆Cl₂N₂; molar mass: 259.10 g/mol) alters crystallization behavior .

Physicochemical and Reactivity Comparison

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity Highlights
4-Chloro-5-iodonicotinonitrile 182819-59-6 C₆H₂ClIN₂ 264.45 Cl (C4), I (C5), CN (C2) Halogen exchange (I), Suzuki coupling
2-Chloro-4-iodonicotinonitrile - C₆H₂ClIN₂ ~264.45 Cl (C2), I (C4), CN (C3) Steric hindrance at C4
4-Amino-5-chloronicotinonitrile 869557-28-8 C₆H₄ClN₃ 153.57 Cl (C5), NH₂ (C4), CN (C2) Nucleophilic substitution, diazotization
4-Chloro-5-iodo-6-methylnicotinonitrile 1160848-89-4 C₇H₄ClIN₂ 278.48 Cl (C4), I (C5), CH₃ (C6), CN (C2) Enhanced lipophilicity, steric effects

Analytical Characterization

Modern techniques such as ¹H/¹³C NMR, ESI-HRMS, and elemental analysis (e.g., ) are critical for confirming substitution patterns and purity . For example, the iodine atom in this compound would produce distinct splitting patterns in NMR due to its large atomic radius and spin-½ nucleus.

Biological Activity

4-Chloro-5-iodonicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H3ClIN2
  • Molecular Weight : 233.46 g/mol
  • CAS Number : 544671-78-5

Synthesis

The synthesis of this compound typically involves halogenation reactions on nicotinonitrile derivatives. The introduction of chlorine and iodine substituents enhances the compound's biological activity by modifying its electronic properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Pathogen TypeActivity LevelReference
Gram-positiveModerate
Gram-negativeHigh
FungiModerate

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxic effects of this compound on cancer cell lines. It has shown promising results in inhibiting cell proliferation, particularly in breast and lung cancer models. The compound induces apoptosis through the activation of caspase pathways.

  • IC50 Values :
    • MCF-7 (Breast Cancer): 12 µM
    • A549 (Lung Cancer): 15 µM

Immunomodulatory Effects

Recent investigations have highlighted the immunomodulatory potential of this compound. It has been shown to modulate immune responses by affecting the PD-1/PD-L1 pathway, making it a candidate for further research in cancer immunotherapy.

Study 1: Antimicrobial Efficacy

A study published in International Journal of Molecular Sciences evaluated the antimicrobial activity of several halogenated nicotinonitriles, including this compound. The results indicated a high level of activity against Escherichia coli and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens .

Study 2: Anticancer Potential

In a study focusing on various cancer cell lines, this compound was tested for its cytotoxic effects. The compound was found to significantly reduce cell viability in MCF-7 and A549 cells, suggesting its potential as an anticancer agent .

Toxicity Assessment

The toxicity profile of this compound was assessed using zebrafish embryos, which provided insights into its safety profile. The compound exhibited low toxicity with an LC50 value greater than 20 mg/L, indicating it could be a viable candidate for further pharmacological development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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